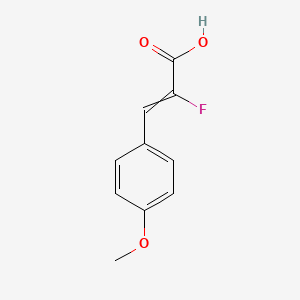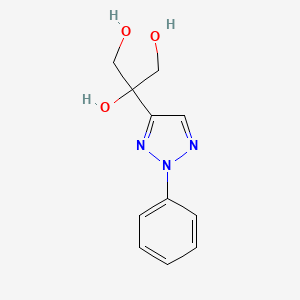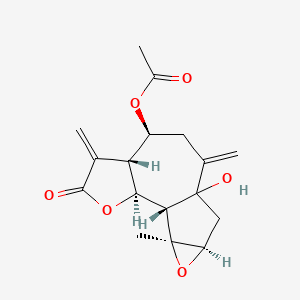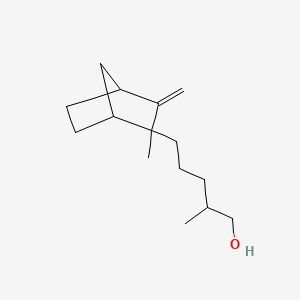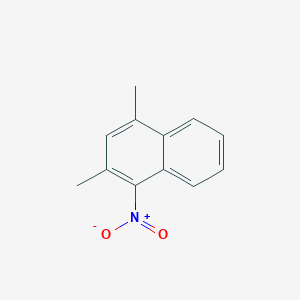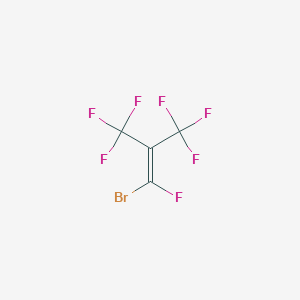
Chloro(2,2-diphenylethenyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2,2-diphenylethenyl)mercury is an organomercury compound with the chemical formula C14H11ClHg It is known for its unique structure, where a mercury atom is bonded to a chloro group and a 2,2-diphenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,2-diphenylethenyl)mercury typically involves the reaction of mercury(II) chloride with 2,2-diphenylethylene in the presence of a suitable solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
HgCl2+C6H5C=C(C6H5)→ClHgC(C6H5)=C(C6H5)
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the synthesis in a laboratory setting can be scaled up with appropriate safety measures and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(2,2-diphenylethenyl)mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The double bond in the 2,2-diphenylethenyl group can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace the chloro group with an iodide.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Addition: Hydrogenation can be performed using a palladium catalyst to add hydrogen across the double bond.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield iodo(2,2-diphenylethenyl)mercury.
Wissenschaftliche Forschungsanwendungen
Chloro(2,2-diphenylethenyl)mercury has several applications in scientific research:
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: Although less common, it can be used in studies related to mercury’s biological effects and interactions.
Wirkmechanismus
The mechanism by which Chloro(2,2-diphenylethenyl)mercury exerts its effects is primarily through its ability to form stable complexes with various organic and inorganic molecules. The mercury atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmercury Chloride: Similar in structure but with a single phenyl group instead of the 2,2-diphenylethenyl group.
Diphenylmercury: Contains two phenyl groups bonded to mercury, lacking the chloro group.
Vinylmercury Chloride: Contains a vinyl group instead of the 2,2-diphenylethenyl group.
Uniqueness
Chloro(2,2-diphenylethenyl)mercury is unique due to the presence of both a chloro group and a 2,2-diphenylethenyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
24522-19-8 |
|---|---|
Molekularformel |
C14H11ClHg |
Molekulargewicht |
415.28 g/mol |
IUPAC-Name |
chloro(2,2-diphenylethenyl)mercury |
InChI |
InChI=1S/C14H11.ClH.Hg/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;;/h1-11H;1H;/q;;+1/p-1 |
InChI-Schlüssel |
MGWSQVFFZOMMBF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C[Hg]Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






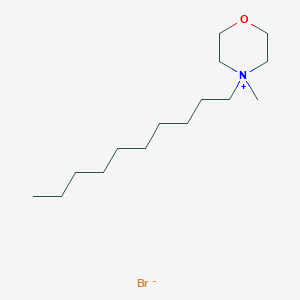
![1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene](/img/structure/B14696072.png)
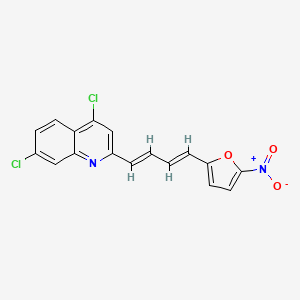
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
